1-(4-Cyclohexylphenyl)piperazine
Beschreibung
1-(4-Cyclohexylphenyl)piperazine is a piperazine derivative characterized by a cyclohexylphenyl group substituted at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including interactions with serotonin (5-HT), dopamine, and sigma receptors, as well as applications in cancer therapy and neuropharmacology . The cyclohexylphenyl substituent introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration and metabolic stability compared to smaller aromatic substituents .
Eigenschaften
Molekularformel |
C16H24N2 |
|---|---|
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1-(4-cyclohexylphenyl)piperazine |
InChI |
InChI=1S/C16H24N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h6-9,14,17H,1-5,10-13H2 |
InChI-Schlüssel |
CRUVZSXCXPWZAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 1-(4-cyclohexylphenyl)piperazine with structurally or functionally related compounds:
Structural and Functional Analogues
Key Comparisons
Receptor Selectivity: Cyclohexylphenyl vs. Chlorophenyl/Trifluoromethylphenyl: The cyclohexyl group in 1-(4-cyclohexylphenyl)piperazine may reduce 5-HT1B/2C affinity compared to mCPP/TFMPP due to steric hindrance but could enhance sigma or dopamine receptor interactions . MT-45: The diphenylethyl group in MT-45 confers opioid-like activity, whereas the cyclohexylphenyl group might prioritize non-opioid CNS targets .
Therapeutic Potential: Cytotoxicity: Chlorobenzhydryl derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) show anticancer activity against liver, breast, and colon cell lines (IC50: 1–10 µM) . The cyclohexylphenyl group may alter cytotoxicity profiles due to enhanced lipophilicity. Neuropsychiatric Effects: Unlike BZP and mCPP, which are stimulants, the cyclohexylphenyl analog could exhibit antidepressant or anxiolytic properties akin to SA4503 .
Synthetic Routes :
- 1-(4-Cyclohexylphenyl)piperazine likely requires nucleophilic substitution between piperazine and 4-cyclohexylphenyl chloride, similar to sulfur-containing ethyl piperazines () or benzylpiperazines ().
- MT-45 synthesis involves multi-step alkylation and aryl coupling, contrasting with the simpler routes for mCPP/BZP .
Data Tables
Table 1: Cytotoxicity of Selected Piperazine Derivatives
Table 2: Receptor Binding Affinities
Vorbereitungsmethoden
Two-Step Alkylation-Purification Protocol
A representative procedure involves the reaction of 4-cyclohexylbenzyl bromide with piperazine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction is catalyzed by potassium iodide (KI) and heated to 80–100°C for 12–24 hours. Post-reaction, the mixture is washed with water, and the product is isolated via acid-base extraction. Yields typically range from 81–92% depending on solvent selection and stoichiometric ratios.
Key Variables:
-
Solvent : DMF enhances reaction rates but complicates purification; toluene offers better phase separation.
-
Catalyst : KI accelerates the substitution by stabilizing transition states.
-
Temperature : Prolonged reflux (≥12 hours) ensures complete conversion.
Coupling Reactions with Pre-Functionalized Intermediates
Advanced methods utilize Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the cyclohexylphenyl group to pre-formed piperazine derivatives.
Palladium-Catalyzed Cross-Coupling
A palladium/4CzIPN photocatalytic system enables coupling between 4-bromocyclohexylbenzene and piperazine boronic esters. This method achieves 85–90% yields in DMF/water mixtures under blue LED irradiation. The protocol avoids harsh conditions but requires inert atmospheres and specialized catalysts.
Reaction Scheme:
Reductive Amination Strategies
Reductive amination offers an alternative route using cyclohexylphenyl ketones and piperazine precursors.
Sodium Cyanoborohydride-Mediated Reduction
4-Cyclohexylphenylacetone is condensed with piperazine in methanol, followed by reduction using NaBH3CN. This method achieves 75–80% yields but requires strict pH control (pH 4–5) to minimize side reactions.
Comparative Analysis of Synthetic Methods
Optimization Challenges and Solutions
Solvent Selection
Purification Techniques
-
Chromatography : Silica gel column chromatography (hexane/EtOAc) resolves N-alkylation byproducts.
-
Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98%.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
-
Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.
-
Catalyst Recycling : Palladium recovery via filtration achieves 85% reuse efficiency.
Emerging Methodologies
Q & A
Q. What are validated analytical methods for quantifying 1-(4-Cyclohexylphenyl)piperazine in complex matrices?
Answer:
- HPLC with internal standardization is widely used. For example, p-tolylpiperazine (pTP) can serve as an internal standard to improve accuracy in hair sample analysis, as validated for structurally similar piperazines like TFMPP and mCPP .
- Method optimization includes selecting mobile phases (e.g., acetonitrile/ammonium acetate buffer) and detectors (UV or MS) based on the compound’s chromophore properties. Validation parameters (LOD, LOQ, recovery rates) must adhere to ICH guidelines.
Q. How can synthetic routes for 1-(4-Cyclohexylphenyl)piperazine derivatives be optimized for yield and purity?
Answer:
- Substituent-specific coupling reactions : Cyclohexylphenyl groups require steric consideration. Use Buchwald-Hartwig amination or Ullmann coupling for aryl-piperazine bond formation, with Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves purity. Monitor intermediates via TLC (Rf ~0.4–0.5) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, cyclohexyl substitution) impact receptor binding selectivity?
Answer:
- Fluorophenyl vs. cyclohexylphenyl groups : Fluorine’s electronegativity enhances serotonin receptor (5-HT) affinity, while cyclohexyl groups increase lipophilicity and CNS penetration. For example, 1-(4-fluorophenyl)piperazine derivatives show higher 5-HT₁A binding (Ki < 50 nM) compared to non-fluorinated analogs .
- Methodology : Radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) and computational docking (AutoDock Vina) quantify SAR trends .
Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved for this compound?
Answer:
- Assay standardization : Discrepancies often arise from cell line differences (CHO vs. HEK293) or assay conditions (cAMP vs. calcium flux). Replicate studies in multiple systems (e.g., GPCR functional assays) and validate via orthogonal methods (e.g., β-arrestin recruitment) .
- Metabolite interference : Analyze metabolic stability (human liver microsomes) to rule out active metabolites confounding results .
Q. What advanced spectroscopic techniques differentiate structural isomers of piperazine derivatives?
Answer:
- Raman microspectroscopy : Laser power (20 mW) and scan numbers (128–256) resolve isomers (e.g., 3-CPP vs. 4-CPP) via peak shifts at 600–800 cm⁻¹ (C-Cl/C-F vibrations) .
- Multivariate analysis : PCA-LDA models classify isomers using spectral data (99% variance explained for trifluoromethylphenyl-piperazine analogs) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
